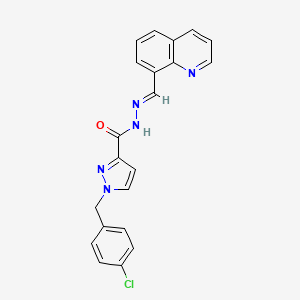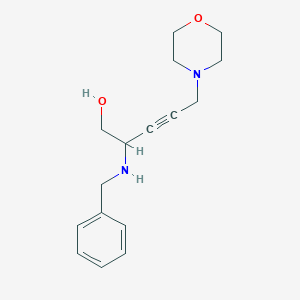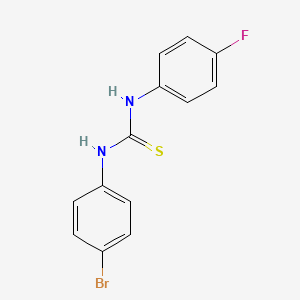![molecular formula C12H14ClNO3 B5503309 4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)
4-[(4-chlorophenoxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholine derivatives, including compounds similar to 4-[(4-chlorophenoxy)acetyl]morpholine, often involves multi-step chemical reactions, such as condensation, chlorination, and nucleophilic substitution. For instance, a derivative was synthesized through a series of reactions starting from commercially available precursors, showcasing the typical approach for morpholine compounds' synthesis. This process highlighted the importance of selecting appropriate reactions and conditions to achieve the desired product efficiently (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including 4-[(4-chlorophenoxy)acetyl]morpholine, can be elucidated using various spectroscopic methods such as NMR, IR, and MS. These techniques provide detailed insights into the compound's molecular geometry, bond lengths, angles, and overall conformation. X-ray crystallography further offers precise structural data, revealing how these molecules assemble in the solid state and providing information on the stereochemistry and electronic structure critical for understanding their reactivity and properties (Chin et al., 2010).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, showcasing a range of reactivities due to their unique structural features. For example, they can undergo nucleophilic substitution, addition reactions, and form complexes with metals, highlighting their versatility in synthetic chemistry. These reactions are foundational for further modifications and applications of morpholine derivatives in different chemical domains (Singh et al., 2000).
Physical Properties Analysis
The physical properties of 4-[(4-chlorophenoxy)acetyl]morpholine, such as solubility, melting point, and crystalline structure, are crucial for its application and handling in chemical processes. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications. Understanding these properties is essential for the compound's practical applications in synthesis and formulation (Smith & Lynch, 2015).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, such as acidity, basicity, and reactivity towards various reagents, are defined by their functional groups and molecular structure. These properties determine the compound's behavior in chemical reactions, including its role as a reactant or catalyst. Additionally, the presence of specific functional groups can impart desirable characteristics, such as increased solubility or reactivity, making these compounds valuable in diverse chemical applications (Papoyan et al., 2011).
科学的研究の応用
Crystal Structures and Hydrogen Bonding
Morpholinium salts of phenoxyacetic acid and its derivatives exhibit significant structural properties, forming hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers. These structural characteristics are crucial for understanding the molecular interactions and designing materials with desired physical properties (Smith & Lynch, 2015).
Synthesis and Physicochemical Properties
Morpholinium-based ionic liquids, including those with various anions, have been synthesized, demonstrating moderate to low toxicity and potential as biomass solvents. The synthesis and evaluation of these compounds contribute to the development of greener chemical processes and materials (Pernak et al., 2011).
Neuroprotective and Enzyme Inhibition Effects
Compounds containing morpholine structures, such as 4-phenylamino-3-quinolinecarbonitriles, have shown potential as inhibitors of Src kinase activity, which is relevant in cancer research. The optimization of these compounds for increased efficacy against Src-mediated cell proliferation highlights their therapeutic potential (Boschelli et al., 2001).
Acetylcholinesterase Reactivators
The search for effective acetylcholinesterase reactivators against organophosphorous nerve agents and pesticides is crucial for both medical and defense applications. Studies have focused on the structure–activity relationships of novel reactivators, aiming to develop more effective treatments for organophosphate poisoning (Górecki et al., 2016).
Structural Optimization for Therapeutic Applications
The structural optimization of morpholine acetal derivatives has led to potent, orally active, long-acting human NK-1 receptor antagonists. These compounds demonstrate significant potential in treating conditions related to Substance P, including peripheral pain, migraine, and psychiatric disorders (Hale et al., 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNSIWLVDIOZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenoxy)acetyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)
![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)
![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)


![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)


![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)